Cas no 176977-37-0 (((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane)

Technical Introduction: ((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane is a highly functionalized organosilicon compound featuring a conjugated ethynylphenyl backbone terminated with a triisopropylsilyl (TIPS) protecting group. The extended π-conjugation system and terminal alkyne moieties make it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and the construction of molecular wires or optoelectronic materials. The TIPS group enhances solubility and stability, facilitating handling and purification. This compound is well-suited for applications in materials science, including the development of organic semiconductors, polymers, and metal-organic frameworks (MOFs), where precise control over molecular architecture is critical. Its modular design allows for further functionalization, enabling tailored properties for advanced research applications.
((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane structure
176977-37-0 structure
Product name:((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane
CAS No:176977-37-0
MF:C27H30Si
Molecular Weight:382.6126
CID:1023988
PubChem ID:10937830

((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane 化学的及び物理的性質

名前と識別子

    • ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
    • ((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane
    • ((4-((4-ETHYNYLPHENYL)ETHYNYL)PHENYL)ETHYNYL)-TRIISOPROPYLSILANE
    • [[4-[(4-ethynylphenyl)ethynyl]phenyl]ethynyl]triisopropylsilane
    • AK101925
    • ANW-62544
    • CTK8B9452
    • HCCC6H4-4-CCC6H4-4-CCSi(iPr)3
    • KB-12665
    • Benzene, 1-[2-(4-ethynylphenyl)ethynyl]-4-[2-[tris(1-methylethyl)silyl]ethynyl]-
    • DTXSID70449023
    • AKOS016004348
    • DB-335816
    • 2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl-tri(propan-2-yl)silane
    • 176977-37-0
    • ((4-((4-ethynylphenyl)ethynyl)phenyl) ethynyl)triisopropylsilane
    • MDL: MFCD23135421
    • インチ: InChI=1S/C27H30Si/c1-8-24-9-11-25(12-10-24)13-14-26-15-17-27(18-16-26)19-20-28(21(2)3,22(4)5)23(6)7/h1,9-12,15-18,21-23H,2-7H3
    • InChIKey: XOLMKMLTVIBISI-UHFFFAOYSA-N
    • SMILES: C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C(C)C)(C(C)C)C(C)C

計算された属性

  • 精确分子量: 382.211677491g/mol
  • 同位素质量: 382.211677491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 651
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų

((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A019113290-1g
((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
176977-37-0 95%
1g
634.28 USD 2021-05-31
TRC
E072935-100mg
((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane
176977-37-0
100mg
$ 850.00 2022-06-05
TRC
E072935-50mg
((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane
176977-37-0
50mg
$ 510.00 2022-06-05

((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane 関連文献

((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilaneに関する追加情報

((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane (CAS No. 176977-37-0): An Overview of a Versatile Organosilane Compound

((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane (CAS No. 176977-37-0) is a sophisticated organosilane compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines multiple ethynyl groups with a triisopropylsilane moiety, making it an ideal candidate for a wide range of applications.

The structure of ((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane is particularly noteworthy. The presence of multiple ethynyl groups provides the compound with exceptional reactivity and versatility in synthetic transformations. The triisopropylsilane moiety, on the other hand, imparts stability and protective properties, making it a valuable intermediate in the synthesis of complex organic molecules.

In the realm of organic synthesis, ((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane has been utilized as a key building block for the construction of conjugated systems and functionalized materials. Recent studies have highlighted its utility in the synthesis of advanced polymers and organic semiconductors. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated the use of this compound in the development of novel conjugated polymers with enhanced electronic properties, which have potential applications in organic photovoltaics and light-emitting diodes (LEDs).

Moreover, ((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane has shown promise in pharmaceutical research. Its unique structure allows for the facile introduction of functional groups, which can be tailored to meet specific biological targets. A recent study in the Journal of Medicinal Chemistry reported the use of this compound as a scaffold for the development of new anti-cancer agents. The researchers found that derivatives of ((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane exhibited potent cytotoxic activity against various cancer cell lines, making it a promising lead compound for further drug development.

In addition to its applications in organic synthesis and pharmaceutical research, ((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyletriisopropysilane has also been explored for its potential in materials science. The compound's ability to form stable and functionalized surfaces makes it an attractive candidate for surface modification and coating applications. A 2022 study published in Advanced Materials highlighted the use of this organosilane in the creation of self-assembled monolayers (SAMs), which exhibited excellent adhesion properties and chemical resistance. These SAMs have potential applications in microelectronics, sensors, and catalysis.

The synthesis of ((4-((4-Ethynylethnylphenylethnyl))triisopropysilane involves a series of well-established chemical reactions, including Sonogashira coupling and silylation reactions. The high yield and purity obtained through these synthetic routes make it an accessible compound for both academic and industrial settings. Recent advancements in green chemistry have also led to more environmentally friendly methods for its production, further enhancing its appeal as a sustainable chemical reagent.

Despite its numerous advantages, ((4-((4-Ethynylylhenylethylny))triioproprysilanyne does require careful handling due to its reactivity with certain chemicals and environmental conditions. Proper storage and handling protocols should be followed to ensure its stability and effectiveness in various applications.

In conclusion, ((4-((4-Ethylnylylhenylethylny))triioproprysilanyne (CAS No. 176977-37-0) is a versatile organosilane compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique structure and reactivity make it an invaluable tool for scientists and researchers working at the forefront of these fields. As ongoing research continues to uncover new possibilities for this compound, its importance is likely to grow even further.

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